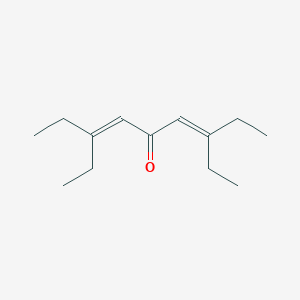
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid: is a thiophene derivative with a molecular structure that includes an amino group, a methyl group, and a carboxylic acid group attached to a thiophene ring. Thiophenes are sulfur-containing heterocyclic compounds known for their stability and diverse chemical reactivity, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene ring. One common method is the Hantzsch thiophene synthesis , which involves the reaction of a β-keto ester with sulfur and an amine. The specific steps may include:
Formation of the thiophene ring: : Reacting a β-keto ester with sulfur and an amine to form the thiophene core.
Introduction of the amino group: : Using reagents like ammonia or an amine to introduce the amino group at the appropriate position on the thiophene ring.
Introduction of the methyl group: : Using methylating agents such as methyl iodide or dimethyl sulfate to add the methyl group.
Introduction of the carboxylic acid group: : Using oxidation reactions to convert a precursor group into the carboxylic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: : The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Substitution: : The thiophene ring can undergo electrophilic substitution reactions, where substituents are introduced at different positions on the ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Nitro derivatives, sulfoxides, and sulfones.
Reduction: : Alcohols, aldehydes, and amines.
Substitution: : Brominated or nitro-substituted thiophenes.
科学的研究の応用
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: : Studied for its potential therapeutic applications, including its use in drug discovery and development.
Industry: : Employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that play a role in the biological processes being targeted.
類似化合物との比較
2-Amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid: is similar to other thiophene derivatives, such as 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole and 2-Amino-4-methylphenol
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
2-Amino-4-methylphenol
2-Amino-5-phenyl-1,3,4-thiadiazole
特性
IUPAC Name |
2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-7-3-5-9(6-4-7)10-8(2)17-12(14)11(10)13(15)16/h3-6H,14H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAADNNCQUAOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2942670.png)

![2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2942673.png)




![7-(2-methoxyphenyl)-6-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2942679.png)
![(E)-N-([2,4'-bipyridin]-4-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2942681.png)
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2942682.png)
![(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942683.png)
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2942686.png)

